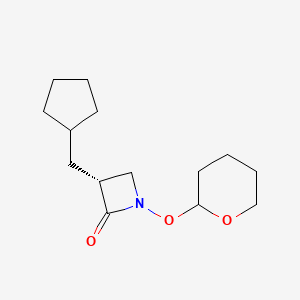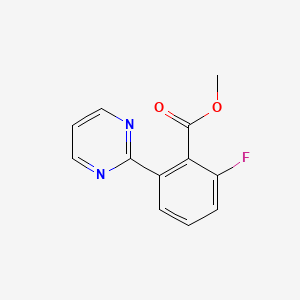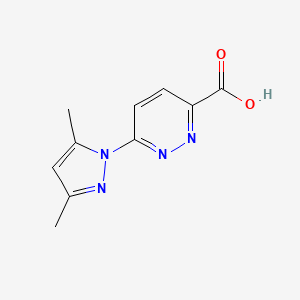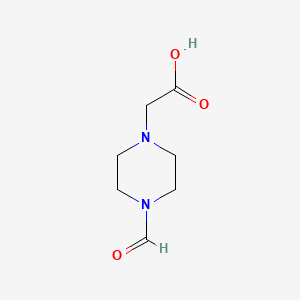
2-(4-Formylpiperazin-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-Formylpiperazin-1-yl)acetic acid, also known as FPA, is a chemical compound with the molecular formula C7H12N2O3 . It has a molecular weight of 172.18 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(4-Formylpiperazin-1-yl)acetic acid is represented by the formula C7H12N2O3 . The InChI representation of the molecule is InChI=1S/C7H12N2O3/c10-6-9-3-1-8(2-4-9)5-7(11)12/h6H,1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Formylpiperazin-1-yl)acetic acid include a molecular weight of 172.18 g/mol . More specific properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Synthesis of Novel Derivatives
2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, similar in structure to 2-(4-Formylpiperazin-1-yl)acetic acid, is utilized in a three-component Ugi reaction to synthesize unique indoloketopiperazine derivatives. This demonstrates the compound's potential in creating novel chemical entities with potential biological activities (Ghandi, Zarezadeh, & Taheri, 2012).
Antimicrobial Properties
Research on derivatives of similar structures, like 2-(1,2,4-triazoles-3-iltio)acetic acids, has shown that these compounds can exhibit various biological activities, including antimicrobial properties. This suggests that 2-(4-Formylpiperazin-1-yl)acetic acid derivatives could potentially be developed for antimicrobial applications (Salionov, 2015).
Anticancer Activity
Compounds synthesized from 2-( 5-Aryl-4H-1,2,4-triazol-3-ylthio) acetic acid, structurally related to 2-(4-Formylpiperazin-1-yl)acetic acid, have shown anticancer activity. This indicates a potential avenue for cancer research using derivatives of 2-(4-Formylpiperazin-1-yl)acetic acid (Li, 2014).
Inhibitory Effects on Enzymes
Derivatives of (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, which share some structural similarities, have been studied for their inhibitory effects on aldose reductase enzymes. This suggests potential applications in enzyme inhibition for related compounds like 2-(4-Formylpiperazin-1-yl)acetic acid (Kučerová-Chlupáčová et al., 2020).
Development of Coordination Compounds
The structure of 2-(4-Formylpiperazin-1-yl)acetic acid allows for the potential development of coordination compounds with metals, which could be useful in various areas of chemistry and materials science. This application is supported by studies on similar carboxylate-based ligands (Tzegai, Reil, & Burzlaff, 2022).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as norfloxacin analogues, have been shown to targetDNA gyrase , an enzyme involved in bacterial DNA replication .
Mode of Action
Based on the structure and the known action of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, possibly altering its function and leading to changes in the bacterial dna replication process .
Biochemical Pathways
If the compound acts similarly to norfloxacin analogues, it may interfere with bacterial dna replication, thereby inhibiting bacterial growth .
Result of Action
If the compound acts similarly to norfloxacin analogues, it may lead to the inhibition of bacterial growth by interfering with dna replication .
Propriétés
IUPAC Name |
2-(4-formylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6-9-3-1-8(2-4-9)5-7(11)12/h6H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOIWFVAQOYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)


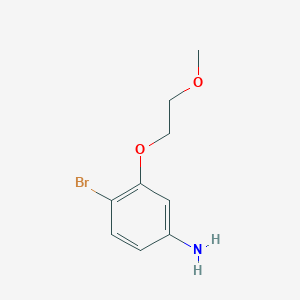

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)

